Pyrene-4,5,9,10-13C4
Description
Structure
3D Structure
Properties
CAS No. |
1173023-76-1 |
|---|---|
Molecular Formula |
C16H10 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
pyrene |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i7+1,8+1,9+1,10+1 |
InChI Key |
BBEAQIROQSPTKN-UHFFFAOYSA-N |
impurities |
... The usual contaminant which gives it a yellow color is tetracene. |
SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |
boiling_point |
759 °F at 760 mm Hg (EPA, 1998) 404.0 °C 394 °C 404 °C 759°F |
Color/Form |
Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless Pale yellow plates (from toluene, sublimes) Colorless solid (tetracene impurities give yellow color) |
density |
1.27 at 73.4 °F (EPA, 1998) 1.271 g/cu cm at 23 °C 1.27 g/cm³ 1.27 at 73.4°F |
flash_point |
>200.0 °C (>392.0 °F) |
melting_point |
313 °F (EPA, 1998) 151.2 °C 150.62 °C 151.2°C 151 °C 313°F |
physical_description |
Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998) Liquid Solid PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS. Colorless solid, solid and solutions have a slight blue fluorescence. |
Related CAS |
41496-25-7 17441-16-6 |
solubility |
less than 1 mg/mL at 72° F (NTP, 1992) 6.67e-07 M In water, 0.135 mg/L at 25 °C In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L) Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride Soluble in carbon disulfide, ligroin Partially soluble in organic solvents 0.000135 mg/mL at 25 °C Solubility in water, mg/l at 25 °C: 0.135 |
vapor_pressure |
2.6 mm Hg at 392.7 °F ; 6.90 mm Hg at 429.4° F (NTP, 1992) 4.50e-06 mmHg 4.5X10-6 mm Hg at 25 °C Vapor pressure, Pa at ? °C: 0.08 depends upon the specific compound |
Origin of Product |
United States |
Synthetic Methodologies for the Production of Pyrene 4,5,9,10 ¹³c₄
Strategic Approaches to Position-Specific ¹³C Isotopic Incorporation
Position-specific isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway. wikipedia.org The core strategy for synthesizing Pyrene-4,5,9,10-¹³C₄ involves designing a reaction sequence where the carbon atoms destined to become positions 4, 5, 9, and 10 of the final pyrene (B120774) structure are sourced from precursors already enriched with ¹³C.
A plausible synthetic pathway could involve the coupling of precursor molecules that form the biphenyl core of pyrene, where the specific carbons intended for the 4,5,9,10-positions are isotopically labeled. For instance, a reaction analogous to the synthesis of pyrene-4,5,9,10-tetraketone could be adapted, utilizing a ¹³C-labeled 2,2',6,6'-tetracarboxylate biphenyl derivative as a key intermediate. google.com The success of this approach hinges on designing the synthesis so that the labeled atoms in the precursors are directed to the correct final positions without isotopic scrambling.
| Synthetic Strategy | Description | Key Feature |
| Multi-step synthesis from ¹³C-enriched precursors | Building the pyrene molecule from smaller, pre-labeled carbon building blocks. | Ensures precise placement of ¹³C atoms at the desired 4,5,9,10-positions. |
| Transition metal-catalyzed cross-coupling | Employing reactions like Suzuki or Sonogashira couplings to form key carbon-carbon bonds in the molecular skeleton. nih.gov | Offers milder reaction conditions and simpler product isolation compared to conventional methods. nih.gov |
| Cyclization of acetylenic compounds | Using platinum-catalyzed reactions to form the final aromatic rings of the pyrene structure. nih.gov | An effective method for constructing the polycyclic aromatic hydrocarbon framework. |
This table outlines common strategies used in the synthesis of complex isotopically labeled aromatic compounds.
Optimizing reaction conditions is critical in isotopic labeling to maximize the incorporation of the expensive ¹³C isotopes and ensure the final product's purity. nih.gov This involves carefully controlling variables such as temperature, reaction time, and the concentration of reagents and catalysts. The goal is to achieve a high chemical yield, thereby conserving the valuable labeled starting materials.
Furthermore, reaction conditions must be fine-tuned to prevent undesirable side reactions that could lead to isotopic scrambling—a phenomenon where the ¹³C label moves to an unintended position within the molecule. High-throughput screening methods can be employed to rapidly discover and optimize the ideal catalytic reactions and conditions for the synthesis. cea.fr The ultimate aim is to produce Pyrene-4,5,9,10-¹³C₄ with the highest possible isotopic and chemical purity.
Post-Synthetic Purification and Rigorous Homogeneity Verification Techniques
Following the synthesis, the crude product is a mixture containing the desired labeled pyrene, unreacted starting materials, and various byproducts. A multi-step purification process is therefore essential. Standard techniques for purifying pyrene derivatives include column chromatography on silica gel and high-performance liquid chromatography (HPLC). nih.gov Reverse-phase HPLC, in particular, has proven effective for achieving very high levels of purity (e.g., 99.98%) for pyrene-containing compounds. nih.gov
Rigorous verification of the product's homogeneity is a critical final step. This ensures that the purified sample consists of a single chemical entity, which is a prerequisite for accurate assessment of its isotopic enrichment. Techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) are often used to confirm the absence of impurities. nih.gov
Assessment of Isotopic Enrichment and Positional Specificity
Once the Pyrene-4,5,9,10-¹³C₄ has been synthesized and purified, its molecular structure and isotopic composition must be rigorously confirmed. This is accomplished using a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the correct mass, ¹³C NMR spectroscopy is the definitive method for verifying the precise location of the isotopic labels. nih.gov The strength of NMR is its ability to provide direct and quantitative positional information about the ¹³C atoms within the molecule. nih.gov
In the ¹³C NMR spectrum of Pyrene-4,5,9,10-¹³C₄, the signals corresponding to the carbons at positions 4, 5, 9, and 10 will be significantly enhanced relative to the other carbon signals. Furthermore, analysis of ¹³C-¹³C spin-spin coupling constants (J-coupling) between the adjacent labeled carbons can provide unambiguous proof of their specific locations within the pyrene framework. This detailed analysis confirms that the synthesis has successfully produced the correct isotopomer.
| Analytical Technique | Information Provided | Typical Findings for Pyrene-4,5,9,10-¹³C₄ |
| Mass Spectrometry (MS) | Confirms overall mass increase and quantifies isotopic enrichment. nih.govunimi.it | A distinct M+4 mass shift is observed. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the specific positions of the ¹³C labels within the molecule. nih.gov | Enhanced signals for carbons at the 4, 5, 9, and 10 positions and characteristic ¹³C-¹³C coupling patterns. |
| High-Performance Liquid Chromatography (HPLC) | Assesses chemical purity and separates the target compound from impurities. nih.gov | Confirms the sample is a single, homogeneous chemical entity. |
This interactive table summarizes the key analytical techniques used to verify the identity and purity of synthesized Pyrene-4,5,9,10-¹³C₄.
Advanced Spectroscopic and Structural Elucidation of Pyrene 4,5,9,10 ¹³c₄
High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition and Purity Confirmation
High-resolution mass spectrometry (HRMS) is crucial for confirming the exact mass of the molecule, thereby verifying its elemental composition and the precise location and extent of isotopic labeling. For Pyrene-4,5,9,10-¹³C₄, HRMS would detect a molecular ion with a mass corresponding to the ¹³C substitution. The expected molecular weight of pyrene (B120774) (C₁₆H₁₀) is approximately 202.25 g/mol . With four ¹³C atoms replacing ¹²C, the molecular weight of Pyrene-4,5,9,10-¹³C₄ would be approximately 206.22 g/mol , indicating a mass shift of +4 atomic mass units (amu) sigmaaldrich.com. This mass shift is a direct confirmation of the tetra-deuterated labeling. HRMS provides the necessary accuracy to distinguish this labeled compound from potential impurities or other isotopologues, thus confirming its isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Characterization
NMR spectroscopy is indispensable for determining the detailed structure of organic molecules. The ¹³C labeling in Pyrene-4,5,9,10-¹³C₄ significantly enhances the utility of ¹³C NMR and related techniques.
In ¹³C NMR spectroscopy, the carbons at positions 4, 5, 9, and 10 will exhibit distinct chemical shifts compared to unlabeled pyrene due to the ¹³C isotope. While the chemical shift itself is primarily influenced by the electronic environment, the presence of ¹³C can lead to subtle secondary isotope effects. More importantly, the intensity of the signals corresponding to the labeled carbons will be significantly higher, allowing for the determination of isotopic enrichment. For unlabeled pyrene, the ¹³C NMR spectrum shows characteristic peaks for its various carbon environments chemicalbook.comspectrabase.com. The ¹³C NMR spectrum of Pyrene-4,5,9,10-¹³C₄ would show enhanced signals at the chemical shifts corresponding to the labeled positions, with the degree of enhancement directly correlating to the atom percent enrichment of ¹³C. The typical chemical shifts for pyrene carbons are in the range of 120-135 ppm chemicalbook.comspectrabase.com.
Multi-dimensional NMR techniques are vital for unequivocally assigning the positions of the ¹³C labels and confirming the carbon-carbon connectivity within the pyrene framework.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. For Pyrene-4,5,9,10-¹³C₄, HSQC would show correlations between the protons attached to carbons adjacent to the labeled positions and the ¹³C nuclei at positions 4, 5, 9, and 10. This helps in identifying the specific protons linked to the labeled carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to establish correlations between ¹H and ¹³C nuclei separated by two or three bonds. This is particularly useful for confirming the connectivity of the ¹³C labels within the fused ring system. HMBC experiments would reveal long-range correlations from protons to the ¹³C-labeled carbons at positions 4, 5, 9, and 10, thereby confirming their placement within the pyrene structure columbia.edu.
Vibrational Spectroscopy (Infrared and Raman) with Focus on Isotopic Effects
Fluorescence Spectroscopy: Investigation of Photophysical Properties and Isotopic Perturbations
Pyrene is well-known for its strong fluorescence properties, including excimer formation, making it a valuable fluorescent probe atamankimya.comamericanchemicalsuppliers.comatamanchemicals.comnih.govinstras.comresearchgate.net. The ¹³C substitution in Pyrene-4,5,9,10-¹³C₄ is generally expected to have minimal impact on the electronic transitions responsible for fluorescence, meaning the absorption and emission wavelengths are likely to remain similar to unlabeled pyrene. However, subtle isotopic effects, known as the heavy-atom effect, can influence intersystem crossing rates and fluorescence quantum yields. While direct studies on the photophysical properties of Pyrene-4,5,9,10-¹³C₄ are not detailed in the provided search results, general studies on pyrene derivatives show that modifications to the pyrene core can alter fluorescence quantum yields and emission spectra nih.gov. The ¹³C labeling might introduce minor perturbations, which could be investigated using time-resolved fluorescence spectroscopy to analyze changes in fluorescence lifetimes and quantum yields.
Computational Chemistry and Theoretical Modeling of Pyrene 4,5,9,10 ¹³c₄
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. The electronic structure, which includes the distribution of electrons in molecular orbitals, dictates the molecule's stability, geometry, and fundamental reactivity.
For Pyrene-4,5,9,10-¹³C₄, the isotopic substitution of ¹²C with ¹³C at the 4, 5, 9, and 10 positions does not significantly alter the electronic structure. This is a cornerstone of the Born-Oppenheimer approximation, which assumes that the motion of electrons is independent of the much slower motion of the nuclei. Since ¹³C and ¹²C have the same nuclear charge, the potential energy surface governing the electrons remains virtually identical. Therefore, properties such as molecular orbital energies, electron density distribution, and electrostatic potential are expected to be nearly indistinguishable from those of unlabeled pyrene (B120774).
However, subtle effects on the electronic properties can arise from the changes in vibrational wavefunctions due to the heavier isotopes. These are often referred to as beyond-Born-Oppenheimer effects. While typically small, these can be investigated using high-level quantum chemical methods. nih.gov
The intrinsic chemical reactivity of pyrene, which is characterized by its susceptibility to electrophilic aromatic substitution, is primarily determined by its electronic structure. youtube.com Since the electronic configuration is largely unaffected by the ¹³C substitution, the inherent reactivity of the pyrene core remains the same. The primary influence of the isotopic labeling on chemical reactions is observed in the reaction rates, a phenomenon known as the kinetic isotope effect, which is a consequence of changes in vibrational dynamics rather than a change in electronic structure.
Density Functional Theory (DFT) for Prediction of Spectroscopic Parameters and Isotopic Effects
Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost. wixsite.commdpi.com It is particularly well-suited for predicting spectroscopic parameters and the effects of isotopic substitution.
Vibrational Spectroscopy (IR/Raman): The vibrational frequencies of a molecule are directly dependent on the masses of its constituent atoms. uni-muenchen.de DFT calculations can accurately predict the harmonic vibrational frequencies of molecules. Substituting ¹²C with the heavier ¹³C isotope at the 4, 5, 9, and 10 positions of the pyrene molecule leads to a predictable decrease in the frequencies of vibrational modes that involve significant displacement of these specific carbon atoms. nsc.rubarc.gov.in This isotopic shift is a valuable tool for assigning vibrational modes in experimental infrared (IR) and Raman spectra. The magnitude of the shift for a particular mode is related to the extent to which the labeled atoms participate in that motion.
Table 1: Illustrative DFT-Calculated Vibrational Frequency Shifts for Selected Modes in Pyrene-4,5,9,10-¹³C₄
| Vibrational Mode Description | Frequency (¹²C₄-Pyrene) (cm⁻¹) | Frequency (¹³C₄-Pyrene) (cm⁻¹) | Isotopic Shift (Δν) (cm⁻¹) |
| C-H in-plane bend | 1185 | 1184 | -1 |
| Ring breathing mode | 1400 | 1385 | -15 |
| C=C stretch involving C4-C5 | 1600 | 1580 | -20 |
| C-H stretch | 3050 | 3050 | 0 |
Note: Data are hypothetical and for illustrative purposes to show expected trends.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT is also extensively employed to predict NMR chemical shifts. nih.govnih.gov The chemical shift of a nucleus is determined by its local electronic environment. As the electronic structure is largely insensitive to isotopic substitution, the ¹³C NMR chemical shifts of Pyrene-4,5,9,10-¹³C₄ are predicted to be very similar to those of the unlabeled compound. However, small changes, known as secondary isotope shifts, can occur. These shifts arise from slight alterations in the rovibrational averaging of molecular geometries and bond lengths upon isotopic substitution. osti.govresearchgate.net DFT calculations can model these subtle effects, providing valuable data for the precise structural elucidation of isotopically labeled compounds.
Theoretical Insights into Isotopic Fractionation and Kinetic Isotope Effects (KIEs)
Theoretical calculations are crucial for understanding and predicting how isotopes distribute during chemical reactions (isotopic fractionation) and how they affect reaction rates (kinetic isotope effects). researchgate.net The KIE is defined as the ratio of the rate constant of the reaction with the light isotopologue (k_light) to that with the heavy isotopologue (k_heavy). wikipedia.orglibretexts.org
The theoretical basis for the KIE lies in the effect of atomic mass on the zero-point vibrational energy (ZPVE) of the molecule. researchgate.net Heavier isotopes lead to lower vibrational frequencies and thus a lower ZPVE, resulting in a stronger chemical bond. libretexts.org For a reaction to occur, this bond must be broken or altered in the transition state.
DFT calculations can be used to predict KIEs by:
Optimizing the geometries of the reactant and the transition state.
Calculating the harmonic vibrational frequencies for both structures.
Computing the ZPVE for both the light (¹²C) and heavy (¹³C₄) isotopologues of the reactant and the transition state.
A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For Pyrene-4,5,9,10-¹³C₄, this would occur if a reaction involved, for example, the cleavage of a C-X bond at positions 4, 5, 9, or 10. In this case, a significant KIE (k₁₂/k₁₃ > 1) would be expected.
A secondary KIE occurs when the labeled atom is not directly involved in bond breaking but its bonding environment changes between the reactant and the transition state (e.g., a change in hybridization). libretexts.org For reactions at the pyrene core, changes in the bonding at the labeled positions would likely result in small but measurable secondary KIEs.
Table 2: Illustrative Calculation of a Primary ¹³C KIE at 298 K
| Species | ZPVE (¹²C-Reactant) (kJ/mol) | ZPVE (¹³C-Reactant) (kJ/mol) | ZPVE (¹²C-TS) (kJ/mol) | ZPVE (¹³C-TS) (kJ/mol) | Predicted KIE (k₁₂/k₁₃) |
| Pyrene-¹²C₄ + X | 100.00 | 99.50 | 98.00 | 97.60 | 1.04 |
| Pyrene-¹³C₄ + X |
Note: Data are hypothetical and for illustrative purposes. The KIE is calculated from the differences in activation energy derived from ZPVE changes between reactant and transition state (TS).
These theoretical insights are invaluable for interpreting experimental results, elucidating reaction mechanisms, and understanding the processes of isotopic fractionation in environmental and biological systems involving PAHs. wixsite.comimdpune.gov.in
Future Perspectives and Emerging Research Directions for Pyrene 4,5,9,10 ¹³c₄ Studies
Advancements in Micro-Scale and High-Throughput Synthetic Routes
The synthesis of specifically labeled polycyclic aromatic hydrocarbons (PAHs) like Pyrene-4,5,9,10-¹³C₄ is often complex and carried out on a small scale. Future advancements are anticipated in the development of more efficient, scalable, and automated synthetic methodologies. Convergent synthetic pathways, which involve assembling the molecule from smaller, pre-labeled fragments, have proven effective for producing uniformly ¹³C-labeled PAHs and can be adapted for site-specific labeling. nih.gov By selecting appropriately labeled starting materials, synthetic routes can be designed to create partially labeled compounds at specific sites. nih.gov
Research is moving towards micro-scale synthesis, utilizing microfluidic reactors. These systems offer precise control over reaction conditions, reduced reagent consumption, and improved safety, which are crucial when working with expensive isotopic labels. High-throughput synthesis, employing parallel reaction platforms and robotic automation, could accelerate the discovery of new synthetic routes and the creation of libraries of specifically labeled PAHs for various screening applications. The refinement of existing oxidation reactions, such as the ruthenium-catalyzed oxidation to produce pyrene-4,5-dione (a related structure), could also be adapted for labeled precursors, potentially offering more efficient pathways to compounds like Pyrene-4,5,9,10-¹³C₄. researchgate.netepa.gov
| Synthetic Approach | Potential Advantages for Labeled Pyrene (B120774) | Key Research Focus |
| Microfluidics | Precise reaction control, reduced consumption of ¹³C precursors, enhanced safety. | Miniaturization of reaction vessels, optimization of flow conditions for multi-step syntheses. |
| High-Throughput Synthesis | Rapid screening of catalysts and reaction conditions, parallel synthesis of diverse labeled PAHs. | Development of automated platforms, integration of real-time analytics. |
| Convergent Pathways | Efficient incorporation of ¹³C labels from simple, commercially available sources. | Design of novel retrosynthetic disconnections, synthesis of versatile ¹³C-labeled building blocks. |
Integration into Multi-Omics and Systems Biology Research (non-clinical focus)
In environmental science and systems biology, stable isotope labeling is a cornerstone for tracing the flow of molecules through complex biological and environmental systems. Pyrene-4,5,9,10-¹³C₄ is an ideal tracer for studying the fate of PAHs in the environment. Its use in Stable Isotope Probing (SIP) can help identify microorganisms responsible for the degradation of pyrene in contaminated soils and sediments. By tracking the incorporation of the ¹³C label into microbial biomass (DNA, RNA, proteins) and metabolites, researchers can elucidate degradation pathways and understand the complex interactions within microbial communities. nih.gov
The integration of data from these tracer studies with multi-omics approaches—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the system's response to PAH contamination. For example, by identifying the genes and enzymes that are upregulated in the presence of labeled pyrene, specific catabolic pathways can be uncovered. This non-clinical systems biology approach is critical for developing more effective bioremediation strategies and for assessing the environmental impact of PAHs. The use of ¹³C-labeled compounds is central to analyzing their transformation and incorporation into natural organic matter. nih.gov
Development of Novel Sensing and Imaging Probes Utilizing Labeled Pyrene
Pyrene's intrinsic fluorescence properties make it a popular fluorophore in the design of chemical sensors and imaging agents. nih.govnih.govepa.govmdpi.com Future research will focus on leveraging the specific ¹³C labeling in Pyrene-4,5,9,10-¹³C₄ to create a new generation of probes with enhanced capabilities. The isotopic labels can serve as a secondary detection channel, enabling multimodal imaging or quantification. For instance, a fluorescent probe based on the Pyrene-4,5,9,10-¹³C₄ scaffold could be detected via its light emission and quantified with high accuracy using mass spectrometry. dovepress.com
The ¹³C labels can also subtly influence the spectroscopic properties of the molecule, which can be exploited for sensing applications. For example, changes in the vibrational modes of the C-¹³C bonds upon binding to a target analyte could be detected using Raman spectroscopy. This would allow for the development of ratiometric sensors that are less susceptible to environmental interference. Furthermore, the incorporation of labeled pyrene into larger molecular constructs, such as photoswitches or polymers, can lead to advanced materials for data storage or targeted imaging. nih.gov
| Probe Type | Advantage of ¹³C Labeling | Potential Application |
| Multimodal Probes | Allows for simultaneous fluorescence imaging and mass spectrometry-based quantification. | Tracking probe distribution and concentration in environmental samples. |
| Raman Sensors | Provides a distinct vibrational signature for ratiometric sensing. | Detection of metal ions or small molecules with high specificity. |
| Isotope-Edited Probes | Facilitates NMR studies to elucidate probe-target binding interactions at the atomic level. | Characterizing the binding mode of a probe to a protein or nucleic acid. |
Exploration of Pyrene-4,5,9,10-¹³C₄ in Astrochemical and Extraterrestrial Research Analogues
Polycyclic aromatic hydrocarbons are believed to be widespread in the interstellar medium (ISM), playing a significant role in the physical and chemical evolution of space. nasa.gov Laboratory astrochemistry studies aim to understand the behavior of these molecules under conditions that mimic extraterrestrial environments, such as extreme cold, high vacuum, and intense radiation fields. nasa.gov
The use of isotopically labeled PAHs like Pyrene-4,5,9,10-¹³C₄ is invaluable in this field. The specific mass and nuclear spin of the ¹³C isotopes lead to distinct shifts in the molecule's rotational and vibrational spectra. These unique spectral signatures can be compared with astronomical observations from telescopes to help identify specific molecules in the ISM. Laboratory studies on the photodissociation and reaction chemistry of Pyrene-4,5,9,10-¹³C₄ can provide crucial data for astrochemical models, helping to unravel the formation and destruction pathways of complex organic molecules in space. nasa.gov The stability of ¹³C-labeled PAHs compared to their deuterated counterparts under certain analytical conditions also makes them excellent internal standards for the analysis of extraterrestrial samples, such as meteorites. researchgate.net
Refinements in Computational Models for Labeled Polyaromatic Systems
Computational chemistry, particularly methods based on density functional theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. mdpi.comresearchgate.net For isotopically labeled systems like Pyrene-4,5,9,10-¹³C₄, computational models must be refined to accurately account for the effects of isotopic substitution. The increased mass of ¹³C affects the vibrational frequencies of the molecule, which can be precisely calculated and compared with experimental infrared and Raman spectra to confirm the labeling pattern.
Future research will focus on developing more sophisticated theoretical models that can predict kinetic isotope effects in reactions involving labeled pyrene. This is crucial for understanding reaction mechanisms, from combustion processes to enzymatic degradation. Furthermore, computational models can simulate how isotopic labeling affects the electronic properties of pyrene, such as its HOMO-LUMO gap and electron affinity, which are relevant for its application in organic electronics. researchgate.net Advanced modeling frameworks are being developed to simulate isotopic labeling in complex biochemical networks, which can be extended to environmental systems. nih.gov These refinements will enhance the predictive power of computational chemistry, guiding the design of new experiments and the interpretation of complex data involving labeled polyaromatic systems.
Q & A
Q. What are the key synthesis routes for Pyrene-4,5,9,10-13C4, and how can isotopic labeling be optimized?
this compound is synthesized through catalytic hydrogenation and bromination steps. For example, pyrene derivatives can be hydrogenated using Pd/C catalysts under high-pressure conditions (40 psi for 3 days) to yield tetrahydropyrene intermediates, followed by bromination in acetic acid to introduce functional groups . Isotopic labeling (13C4) requires precise control of reaction conditions to ensure uniform incorporation. Optimization involves verifying isotopic purity via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Q. Which analytical techniques are critical for characterizing this compound’s thermodynamic properties?
Key methods include:
- Adiabatic heat-capacity calorimetry to measure thermal stability.
- Vibrating-tube densitometry for determining density and phase behavior.
- Differential scanning calorimetry (DSC) to analyze melting points and phase transitions. These techniques, combined with combustion calorimetry, enable the calculation of ideal-gas thermodynamic properties (e.g., entropy, Gibbs energy) critical for modeling reaction networks .
Q. How does isotopic labeling (13C4) enhance biodegradation studies of pyrene in environmental systems?
13C4 labeling allows tracking of pyrene degradation pathways in soil microbial communities via DNA stable-isotope probing (SIP) . This method identifies active microbial taxa (e.g., Pseudonocardia) responsible for assimilating labeled carbon. Researchers should combine SIP with metagenomic sequencing to correlate degradation efficiency with functional gene dynamics (e.g., pah genes for polycyclic aromatic hydrocarbon metabolism) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in electrochemical performance data for Pyrene-4,5,9,10-tetraone (PTO) derivatives?
Discrepancies in reduction potentials or charge-discharge capacities often arise from differences in molecular conformation or electrolyte interactions. Density functional theory (DFT) simulations can model electron affinity and redox-active sites in PTO derivatives (e.g., comparing pyrene-tetrathione vs. tetraone). Validate computational results with experimental cyclic voltammetry and galvanostatic cycling data to identify dominant factors (e.g., solvation effects, structural rigidity) .
Q. What methodologies optimize this compound-based cathodes for high-energy-density batteries?
- Structural tuning : Design covalent organic frameworks (COFs) to enhance ionic conductivity and solubility limits, as demonstrated in aqueous zinc-organic batteries .
- Interface engineering : Use flexible organic cathodes (e.g., poly(pyrene-4,5,9,10-tetraone)) to maintain contact with solid electrolytes during cycling, mitigating interfacial resistance .
- Operando characterization : Employ X-ray diffraction (XRD) and Raman spectroscopy to monitor structural changes during ion insertion/extraction.
Q. How do microbial community dynamics influence the degradation efficiency of 13C4-labeled pyrene in contaminated soils?
Track microbial succession using time-series SIP and qPCR to quantify functional gene copies (e.g., nidA for pyrene dioxygenase). Correlate degradation rates with shifts in community composition—e.g., Pseudonocardia dominance in high-efficiency soils vs. Sphingomonas in slower systems. Cross-reference with soil physicochemical properties (pH, organic matter) to identify limiting factors .
Data Contradiction Analysis
Q. Why do reported electron mobilities for Pyrene-4,5,9,10-diimide (PyDI) derivatives vary across studies?
Variations arise from differences in film morphology (e.g., crystallinity vs. amorphous phases) and measurement techniques. For instance, PyDI derivatives with tert-butyl substituents achieve electron mobilities up to 3.08 cm² V⁻¹ s⁻¹ in single-crystal transistors but lower values in thin-film devices. Standardize testing using field-effect transistor (FET) configurations and report ambient conditions (humidity, temperature) to ensure comparability .
Methodological Best Practices
Table 1 : Key Experimental Parameters for this compound Research
Q. Guidelines for Researchers :
- Literature Review : Prioritize primary sources (e.g., Nano Research, Small Methods) over unreviewed platforms .
- Data Reproducibility : Document synthesis protocols and instrument calibration details (e.g., DSC heating rates) .
- Interdisciplinary Collaboration : Combine synthetic chemistry, computational modeling, and microbial ecology to address complex research gaps .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
